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Compound of Interest

Compound Name: Disialo-Asn

Cat. No.: B12389353 Get Quote

For researchers, scientists, and drug development professionals, rigorous structural

confirmation of complex biomolecules like Disialo-Asn is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy stands as a powerful analytical technique for the

unambiguous identification and characterization of such N-linked glycans. This guide provides

a comparative overview of the NMR data for Disialo-Asn and its related structures, alongside

detailed experimental protocols to aid in the validation of its identity.

Disialo-Asn, a biantennary N-glycan linked to an asparagine residue, plays a significant role in

various biological processes. Its intricate structure, featuring terminal sialic acid residues,

necessitates precise analytical methods for confirmation. This guide focuses on the use of one-

dimensional (1D) and two-dimensional (2D) NMR techniques to elucidate the unique spectral

signature of Disialo-Asn.

Comparative Analysis of NMR Spectral Data
The identity of Disialo-Asn can be confirmed by comparing its ¹H and ¹³C NMR chemical shifts

to those of related structures, such as its monosialylated and asialylated counterparts. The

presence and linkage of the sialic acid residues cause characteristic shifts in the NMR

spectrum, providing a clear fingerprint for each molecule.

Below is a summary of the expected ¹H and ¹³C chemical shifts for the key residues of a

disialylated biantennary N-glycan attached to asparagine, specifically Neu5Acα(2-6)Galβ(1-

4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-

4)GlcNAcβ(1-4)GlcNAc-β-Asn, and its asialo and monosialo analogs.
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Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Key Residues

Residue Proton
Disialo-Asn
(Predicted)

Monosialo-Asn
(Predicted)

Asialo-Asn
(Predicted)

Neu5Ac (α2-6) H3ax ~1.70 - 1.80 ~1.70 - 1.80 -

H3eq ~2.70 - 2.80 ~2.70 - 2.80 -

N-Acetyl ~2.03 ~2.03 -

Gal H1 ~4.45 ~4.45 ~4.45

GlcNAc

(antennary)
N-Acetyl ~2.05, ~2.08 ~2.05, ~2.08 ~2.05, ~2.08

Man (α1-3) H1 ~4.75 ~4.75 ~4.75

Man (α1-6) H1 ~5.10 ~5.10 ~5.10

Man (β1-4) H1 ~4.65 ~4.65 ~4.65

GlcNAc (core) N-Acetyl ~2.00 - 2.10 ~2.00 - 2.10 ~2.00 - 2.10

Asn α-CH ~4.50 - 4.70 ~4.50 - 4.70 ~4.50 - 4.70

β-CH₂ ~2.80 - 3.00 ~2.80 - 3.00 ~2.80 - 3.00

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Key Residues
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Residue Carbon
Disialo-Asn
(Predicted)

Monosialo-Asn
(Predicted)

Asialo-Asn
(Predicted)

Neu5Ac (α2-6) C1 (COO⁻) ~175 ~175 -

C2 ~100 ~100 -

N-Acetyl (CH₃) ~23 ~23 -

Gal C1 ~104 ~104 ~104

GlcNAc

(antennae)
C1 ~102 ~102 ~102

N-Acetyl (CH₃) ~23 ~23 ~23

Man (α1-3, α1-6,

β1-4)
C1 ~100 - 103 ~100 - 103 ~100 - 103

GlcNAc (core) C1 ~101 - 103 ~101 - 103 ~101 - 103

N-Acetyl (CH₃) ~23 ~23 ~23

Asn α-C ~53 ~53 ~53

β-C ~37 ~37 ~37

C=O (amide) ~175 ~175 ~175

C=O (acid) ~177 ~177 ~177

Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The

following protocols outline the key steps for acquiring high-quality NMR data for N-glycans.

Sample Preparation
Purification: Ensure the Disialo-Asn sample is of high purity (>95%), as impurities can

complicate spectral interpretation.

Lyophilization: Lyophilize the purified sample to remove any residual solvents.
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Dissolution: Dissolve the lyophilized sample in deuterium oxide (D₂O, 99.9%). A typical

concentration for ¹H NMR is 0.1-1.0 mg in 0.5 mL of D₂O. For ¹³C NMR, a higher

concentration (5-10 mg) may be required if isotopic labeling is not used.

pH Adjustment: Adjust the pH of the sample to a desired value (typically around 7.0) using

dilute NaOD or DCl in D₂O. The chemical shifts of certain protons, particularly those near the

carboxyl and amino groups, are pH-dependent.

NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition
A standard suite of NMR experiments is employed to fully characterize the structure of Disialo-
Asn.[1]

¹H NMR (1D): This is the initial and most fundamental experiment. It provides information on

the number and chemical environment of the protons in the molecule. Key diagnostic signals

include the anomeric protons (δ 4.4-5.2 ppm), the N-acetyl methyl protons (δ ~2.0-2.1 ppm),

and the sialic acid H3axial and H3equatorial protons (δ ~1.7 and ~2.7 ppm, respectively).[2]

¹³C NMR (1D): While less sensitive than ¹H NMR, the ¹³C spectrum offers a wider chemical

shift dispersion, which is particularly useful for resolving signals in complex molecules.[1]

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons,

typically those on adjacent carbon atoms. It is instrumental in tracing the proton spin systems

within each monosaccharide residue.

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in

COSY to the entire spin system of a monosaccharide residue. This allows for the assignment

of all protons within a sugar ring starting from a well-resolved anomeric proton signal.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are

close in space (< 5 Å), providing information about the three-dimensional structure and the

linkages between monosaccharide units. Inter-residue NOEs are crucial for determining the

glycosidic linkages.
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2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates

each proton with its directly attached carbon atom, enabling the assignment of the ¹³C

spectrum based on the already assigned ¹H spectrum.[3]

Workflow for Identity Validation
The following diagram illustrates the logical workflow for validating the identity of Disialo-Asn
using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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